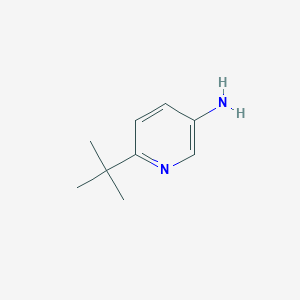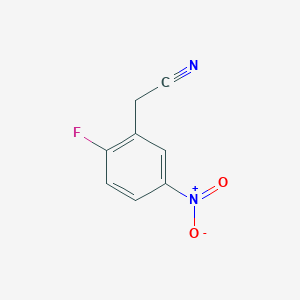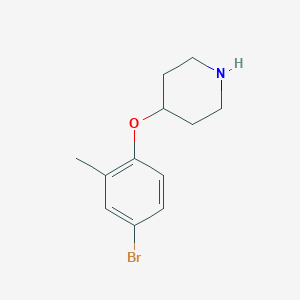
6-(Tert-Butyl)pyridin-3-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Tert-butyl)pyridin-3-amine is a heterocyclic organic compound with the molecular formula C9H14N2. It features a pyridine ring substituted with a tert-butyl group at the 6-position and an amine group at the 3-position.
Wissenschaftliche Forschungsanwendungen
6-(Tert-butyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
Target of Action
The primary target of 6-(Tert-butyl)pyridin-3-amine, also referred to as Probe II, is the Sterol 14-alpha demethylase (CYP51) protein found in Candida species . This protein plays a crucial role in the ergosterol biosynthesis pathway, which is vital for maintaining the integrity and fluidity of the fungal cell membrane .
Mode of Action
Probe II interacts with its target, CYP51, by binding to it . This binding inhibits the formation of ergosterol, a key component of the fungal cell membrane . The inhibition of ergosterol biosynthesis disrupts the cell membrane’s structure and function, leading to the death of the fungal cells .
Biochemical Pathways
The interaction of Probe II with CYP51 affects the ergosterol biosynthesis pathway . Ergosterol is analogous to cholesterol in human cells and is crucial for maintaining the fungal cell membrane’s fluidity and integrity . By inhibiting the formation of ergosterol, Probe II disrupts the cell membrane, leading to cell death .
Pharmacokinetics
The pharmacokinetic properties of Probe II, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET), have been analyzed . The compound exhibits high gastrointestinal absorption and is BBB permeant . The admet analysis suggests that probe ii could be moderately toxic to humans .
Result of Action
Probe II exhibits potent antifungal activity against Candida species, including several multidrug-resistant strains . It inhibits the formation of yeast to mold and ergosterol formation . The minimum inhibitory concentration ranges from 4 to 16 µg/mL, and the minimum fungicidal concentration is in the range of 4‒32 µg/mL . These concentrations are enough to eliminate Candida species .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Tert-butyl)pyridin-3-amine typically involves the introduction of the tert-butyl group and the amine group onto the pyridine ring. One common method involves the reaction of 6-bromo-3-nitropyridine with tert-butylamine under reductive conditions to yield the desired product. The reaction conditions often include the use of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an amine .
Industrial Production Methods: Industrial production of 6-(Tert-butyl)pyridin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Tert-butyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are used.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
- 6-(Tert-butyl)pyridin-2-amine
- 6-(Tert-butyl)pyridin-4-amine
- 6-(Tert-butyl)pyridin-3-ol
Comparison: 6-(Tert-butyl)pyridin-3-amine is unique due to the specific positioning of the tert-butyl and amine groups, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .
Eigenschaften
IUPAC Name |
6-tert-butylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2,3)8-5-4-7(10)6-11-8/h4-6H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIXMWFCKMCQLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301291156 |
Source


|
| Record name | 6-(1,1-Dimethylethyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301291156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39919-70-5 |
Source


|
| Record name | 6-(1,1-Dimethylethyl)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39919-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1,1-Dimethylethyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301291156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B1292728.png)
![2-(tert-Butyl)oxazolo[4,5-c]pyridine](/img/structure/B1292733.png)



![2-(Azidomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1292739.png)








